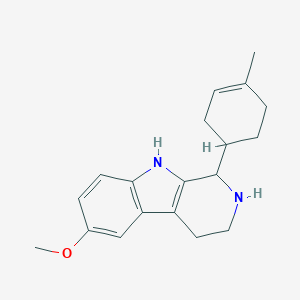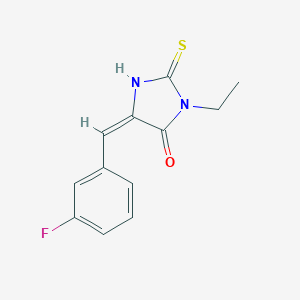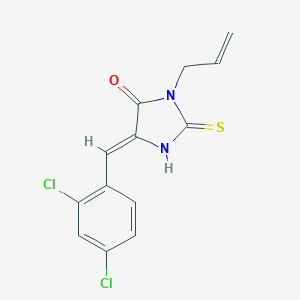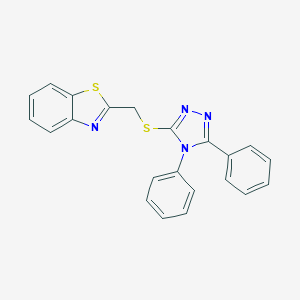
methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether, also known as harmane, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including tobacco smoke, and has been shown to have various biological effects.
Aplicaciones Científicas De Investigación
Harmane has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The exact mechanism of action of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether is not fully understood, but it is believed to act on various receptors in the brain, including the dopamine and serotonin receptors. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
Harmane has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. It has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmane has several advantages for lab experiments, including its low toxicity and availability. However, it is important to note that methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether can be difficult to synthesize and purify, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether. One area of research is the potential use of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another area of research is the development of new synthesis methods for methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether, which can improve its availability and purity for lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether and its effects on the brain and body.
Métodos De Síntesis
Harmane can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone. Another method involves the oxidation of harmine, a related beta-carboline alkaloid, using potassium permanganate.
Propiedades
Fórmula molecular |
C19H24N2O |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
6-methoxy-1-(4-methylcyclohex-3-en-1-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H24N2O/c1-12-3-5-13(6-4-12)18-19-15(9-10-20-18)16-11-14(22-2)7-8-17(16)21-19/h3,7-8,11,13,18,20-21H,4-6,9-10H2,1-2H3 |
Clave InChI |
CBURKUOQISWBOD-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC |
SMILES canónico |
CC1=CCC(CC1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282585.png)
![2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282586.png)
![N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282590.png)
![2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282591.png)
![1-(2-Hydroxyphenyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one](/img/structure/B282592.png)
![2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282593.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282596.png)
![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)
![N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)

![2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B282604.png)

